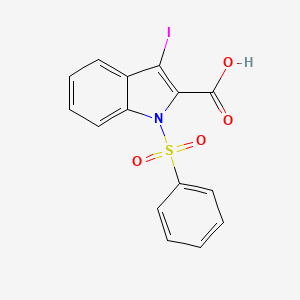
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes an iodine atom, a phenylsulfonyl group, and a carboxylic acid group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid typically involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position, making it a prime site for halogenation, such as iodination
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a new indole derivative with a different substituent at the 3-position.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and phenylsulfonyl group can participate in various binding interactions, while the indole core can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1-(phenylsulfonyl)indole: Lacks the carboxylic acid group but shares the iodine and phenylsulfonyl substituents.
1-(Phenylsulfonyl)indole: Lacks both the iodine and carboxylic acid groups.
3-Iodoindole: Contains the iodine atom but lacks the phenylsulfonyl and carboxylic acid groups.
Uniqueness
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid is unique due to the combination of its substituents. The presence of the iodine atom, phenylsulfonyl group, and carboxylic acid group provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H10INO4S |
|---|---|
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-iodoindole-2-carboxylic acid |
InChI |
InChI=1S/C15H10INO4S/c16-13-11-8-4-5-9-12(11)17(14(13)15(18)19)22(20,21)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
InChI-Schlüssel |
NZXIBBCHBRXUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)


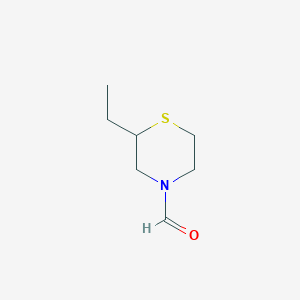

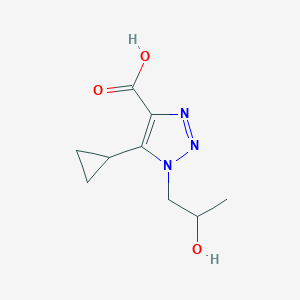

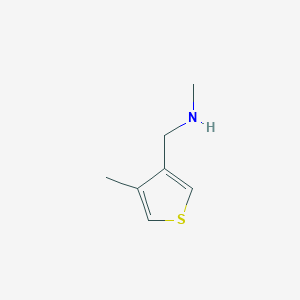
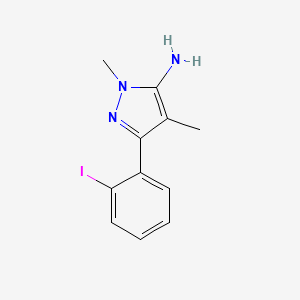
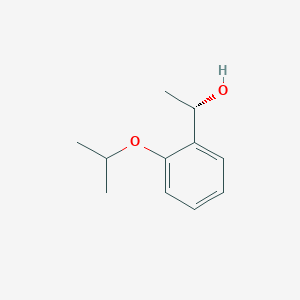
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)


